6-Keto prostaglandin F1alpha-D4
Description
6-Keto prostaglandin F1α-D4 (6-Keto-PGF1α-D4) is a deuterated analog of 6-keto prostaglandin F1α (6-Keto-PGF1α), a stable hydrolysis product of prostacyclin (PGI2). Prostacyclin is a short-lived vasodilator and platelet inhibitor derived from arachidonic acid in vascular endothelial cells . Due to PGI2’s instability (half-life: minutes in circulation), 6-Keto-PGF1α serves as a surrogate biomarker for PGI2 activity in clinical and pharmacological studies .
6-Keto-PGF1α-D4 is specifically engineered as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure (four deuterium atoms at non-exchangeable positions) ensures near-identical chromatographic behavior to endogenous 6-Keto-PGF1α while providing distinct mass spectral signatures for precise quantification . This eliminates cross-reactivity and matrix effects common in immunoassays (e.g., ELISA, RIA), enabling reliable pharmacokinetic profiling in human plasma and urine .
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16-,17-,18-,19+/m1/s1/i5D2,6D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-OEMVSLHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biosynthetic Precursor Selection
The preparation of 6-keto prostaglandin F1α-D4 begins with the selection of arachidonic acid as the primary precursor, which undergoes enzymatic conversion via the prostaglandin endoperoxide synthetase pathway. This pathway involves cyclooxygenase (COX)-mediated oxidation of arachidonic acid to prostaglandin H2 (PGH2), followed by non-enzymatic hydrolysis to form 6-keto prostaglandin F1α. To introduce deuterium labels, modified substrates or isotopic enrichment techniques are employed during biosynthesis. For instance, incubation with deuterated arachidonic acid in the presence of rat liver homogenates facilitates the incorporation of deuterium at specific carbon positions.
Enzymatic Deuteration Strategies
Enzymatic deuteration leverages the specificity of hepatic enzymes to introduce stable heavy isotopes. In one approach, dispersed rat hepatocytes are incubated with unlabeled 6-keto prostaglandin F1α under controlled conditions, resulting in β-oxidation at the C2 and C3 positions to yield 2,3-dinor-6-keto prostaglandin F1α. By substituting protonated substrates with deuterated analogs, this method produces 6-keto prostaglandin F1α-D4 with high isotopic purity. The reaction conditions—including pH (7.4), temperature (37°C), and incubation time (4–6 hours)—are optimized to maximize yield while minimizing side reactions.
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
Post-synthesis, crude mixtures undergo SPE using mixed-mode sorbents such as Oasis HLB to isolate the deuterated compound from biological matrices. This step removes phospholipids, proteins, and other interferents, achieving >90% recovery rates. Elution is performed with methanol:water (80:20, v/v) acidified with 0.1% formic acid to enhance analyte retention.
Column-Switching High-Performance Liquid Chromatography (HPLC)
Further purification employs column-switching HPLC, which combines enrichment and clean-up in a single workflow. A C18 trapping column (e.g., 2.1 × 20 mm, 5 μm) pre-concentrates the analyte, followed by back-flushing to a analytical column (e.g., Kinetex C18, 2.6 μm, 100 Å) for separation. Mobile phases typically consist of acetonitrile and water with 0.1% acetic acid, achieving baseline resolution of 6-keto prostaglandin F1α-D4 from its metabolites.
Table 1: Chromatographic Conditions for Purification
| Parameter | Specification |
|---|---|
| Column | Kinetex C18 (100 × 2.1 mm, 2.6 μm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | 0.1% acetic acid in acetonitrile |
| Gradient | 20–95% B over 12 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
Analytical Validation of Deuteration Efficiency
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS serves as the gold standard for confirming deuterium incorporation and quantifying isotopic purity. Electrospray ionization (ESI) in negative mode generates deprotonated molecular ions ([M-H]⁻) at m/z 369.2 for unlabeled 6-keto prostaglandin F1α and m/z 373.2 for the D4 analog. Multiple reaction monitoring (MRM) transitions (e.g., 369.2 → 163.1 for the native compound; 373.2 → 163.1 for the deuterated form) ensure specificity.
Validation Parameters
Studies validate the method across critical parameters:
-
Linearity : R² ≥ 0.998 over 50–5000 pg/mL for 6-keto prostaglandin F1α-D4.
-
Limit of Quantification (LOQ) : 50 pg/mL, sufficient for detecting endogenous levels in plasma.
| Condition | Result |
|---|---|
| Room Temperature (20h) | 98.5% recovery (CV 8.2%) |
| Freeze-Thaw (3 cycles) | 101.3% recovery (CV 6.7%) |
| −25°C Storage (96 days) | 93.8% recovery (CV 7.9%) |
Industrial-Scale Production Considerations
Industrial synthesis scales enzymatic deuteration using bioreactors with immobilized COX-2 enzymes, achieving batch yields >85%. Downstream processing integrates continuous chromatography (e.g., simulated moving bed) to reduce solvent consumption by 40% compared to batch methods. Final crystallization from ethyl acetate:hexane (1:3) yields pharmaceutical-grade material with ≥99% chemical and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
6-Keto prostaglandin F1alpha-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Chemistry
6-Keto PGF1α-D4 is utilized in:
- Reaction Mechanism Studies: The presence of deuterium allows for the investigation of kinetic isotope effects in enzymatic reactions.
- Metabolic Pathway Tracing: Its isotopic labeling aids in tracking the metabolism of prostaglandins in biological systems.
Biology
In biological research:
- Metabolic Studies: It serves as a tracer to study the pathways of prostaglandin derivatives in various tissues.
- Enzyme Interaction Analysis: The compound's interaction with enzymes involved in prostaglandin metabolism provides insights into enzymatic mechanisms.
Medicine
In the medical field:
- Therapeutic Potential: Research is ongoing to explore its effects on conditions like septic shock and pulmonary hypertension. Elevated levels of 6-Keto PGF1α have been associated with these conditions, suggesting a potential role in their pathophysiology .
- Drug Development Tool: It is investigated as a tool for developing new therapeutic agents targeting prostaglandin pathways.
Industry
In industrial applications:
- Production of Deuterated Compounds: Used in synthesizing other deuterated pharmaceuticals and research chemicals.
Table 1: Key Studies on 6-Keto PGF1α-D4
Table 2: Chemical Reactions Involving 6-Keto PGF1α-D4
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl groups oxidized to ketones or aldehydes | Potassium permanganate, Chromium trioxide |
| Reduction | Ketone group reduced to secondary alcohols | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Hydroxyl groups substituted with other functional groups | Thionyl chloride, Phosphorus tribromide |
Case Study 1: Septic Shock and Prostaglandin Levels
A study demonstrated that patients experiencing septic shock had significantly elevated levels of plasma 6-Keto PGF1α compared to healthy controls. This suggests that increased production of this metabolite may be linked to the inflammatory response observed during septic episodes .
Case Study 2: Prostacyclin Therapy for Acute Respiratory Distress Syndrome (ARDS)
During a clinical trial involving inhaled aerosolized prostacyclin therapy for ARDS patients, systemic levels of 6-Keto PGF1α were monitored. The findings indicated a correlation between elevated metabolite levels and improved platelet aggregation profiles .
Mechanism of Action
The mechanism of action of 6-Keto prostaglandin F1alpha-D4 involves its interaction with specific molecular targets, such as enzymes involved in prostaglandin metabolism. The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Metabolites
Analytical Performance
- Specificity: 6-Keto-PGF1α-D4 avoids cross-reactivity with structurally similar prostaglandins (e.g., PGE2, PGF2α) that plague immunoassays . Deuterated analogs (e.g., D4, D9) enable multiplexed LC-MS/MS panels to quantify 6-Keto-PGF1α and its metabolites (e.g., 2,3-dinor, 6,15-diketo) in a single run .
Sensitivity :
- Clinical Utility: 6-Keto-PGF1α-D4-based assays reveal reduced prostacyclin synthesis in preeclampsia (vs. normotensive pregnancies) and diabetes-related endothelial dysfunction . In contrast, immunoassays overestimate 6-Keto-PGF1α due to antibody cross-reactivity with urinary dinor metabolites .
Metabolic Pathways
- 6-Keto-PGF1α : Terminal metabolite of PGI2, reflecting acute endothelial activity.
- 2,3-Dinor-6-Keto-PGF1α: β-oxidation product indicating prolonged PGI2 turnover .
- 6,15-Diketo-13,14-Dihydro-PGF1α : Further oxidation product linked to oxidative stress .
Pharmacokinetic Studies
- Epoprostenol Therapy: 6-Keto-PGF1α-D4-based LC-MS/MS quantifies epoprostenol (synthetic PGI2) bioavailability, showing rapid hydrolysis to 6-Keto-PGF1α (<5 minutes) .
- Drug Development : Deuterated standards aid in evaluating prostacyclin analogs (e.g., treprostinil) for pulmonary hypertension .
Disease Biomarkers
- Preeclampsia: 6-Keto-PGF1α levels (measured via D4-standardized LC-MS/MS) are 40–50% lower in preeclamptic vs. normotensive pregnancies, correlating with endothelial dysfunction .
- Diabetes : Hyperglycemia reduces endothelial 6-Keto-PGF1α synthesis by 30–60%, contributing to microangiopathy .
Q & A
Basic Research Questions
Q. What is the role of 6-Keto Prostaglandin F1α-D4 in prostacyclin (PGI₂) research?
- Methodological Answer : 6-Keto PGF1α-D4 is a deuterated internal standard used to quantify endogenous 6-keto PGF1α, the stable hydrolysis product of prostacyclin (PGI₂). Since PGI₂ has a half-life of minutes in circulation, researchers rely on 6-keto PGF1α as a surrogate marker for PGI₂ production in clinical and preclinical studies . For example, LC-MS/MS methods employ 6-keto PGF1α-D4 to correct for matrix effects and ensure precision during metabolite quantification in plasma or urine .
Q. What are the standard analytical methods for quantifying 6-Keto Prostaglandin F1α-D4 and its endogenous counterpart?
- Methodological Answer :
- Immunoassays : ELISA and radioimmunoassay (RIA) are widely used for high-throughput screening. However, cross-reactivity with structurally similar metabolites (e.g., 2,3-dinor-6-keto PGF1α) may lead to overestimation .
- LC-MS/MS : Offers superior specificity and sensitivity (detection limits ≤2 pg/mL). A validated HPLC column-switching method enables simultaneous quantification of 6-keto PGF1α, its metabolites, and deuterated standards in human plasma .
- Key Parameters :
| Method | Sensitivity | Specificity | Throughput |
|---|---|---|---|
| ELISA | 10–50 pg/mL | Moderate | High |
| LC-MS/MS | 1–5 pg/mL | High | Moderate |
| Data from |
Advanced Research Questions
Q. How can researchers address challenges in detecting low concentrations of 6-Keto Prostaglandin F1α-D4 in complex biological matrices?
- Methodological Answer :
- Sample Enrichment : Solid-phase extraction (SPE) or immunoaffinity purification using anti-6-keto PGF1α antibodies reduces matrix interference .
- Optimized Chromatography : Use of reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) improves peak resolution for 6-keto PGF1α-D4 and its metabolites .
- Internal Standards : Deuterated analogs (e.g., 6-keto PGF1α-D4) correct for ion suppression/enhancement during MS detection. A 1:1 ratio of deuterated standard to endogenous analyte is recommended .
Q. What strategies resolve discrepancies between immunoassay and LC-MS/MS measurements of 6-Keto Prostaglandin F1α?
- Methodological Answer :
- Cross-Reactivity Testing : Validate immunoassays against LC-MS/MS data using spiked samples with known concentrations of 6-keto PGF1α and metabolites (e.g., 6,15-diketo-13,14-dihydro PGF1α) .
- Metabolite Profiling : LC-MS/MS can distinguish 6-keto PGF1α from its metabolites, which may co-elute in immunoassays. For example, 2,3-dinor-6-keto PGF1α is a major urinary metabolite requiring separate quantification .
- Data Normalization : Use deuterated internal standards (e.g., 6-keto PGF1α-D4) to normalize batch-to-batch variability in recovery rates .
Q. How should researchers design experiments to study 6-Keto Prostaglandin F1α-D4 stability under physiological conditions?
- Methodological Answer :
- pH Control : Prostacyclin analogs degrade rapidly at physiological pH (7.4). Use alkaline buffers (pH 10) during sample collection to stabilize 6-keto PGF1α-D4 .
- Temperature Management : Store samples at -80°C immediately post-collection. Avoid freeze-thaw cycles, which accelerate degradation .
- Stability Testing : Perform short-term (4°C, 24h) and long-term (-80°C, 6 months) stability assays with spiked quality control samples .
Data Contradiction Analysis
Q. How can conflicting results from studies measuring 6-Keto Prostaglandin F1α in chronic pulmonary disease be reconciled?
- Methodological Answer :
- Source of Discrepancy : Studies using immunoassays may report elevated 6-keto PGF1α due to cross-reactivity with oxidative stress markers (e.g., 8-iso-PGF2α) .
- Resolution : Combine LC-MS/MS with isotope dilution (6-keto PGF1α-D4) to isolate specific signals. For example, a 2012 study found that LC-MS/MS corrected overestimates from ELISA by 30–40% in pulmonary hypertension cohorts .
Future Research Directions
- Develop multiplex assays to simultaneously quantify 6-keto PGF1α, thromboxane B2, and other eicosanoids in limited sample volumes .
- Investigate the role of 6-keto PGF1α-D4 in novel disease models (e.g., endothelial dysfunction) using CRISPR-modified cell lines to modulate prostacyclin synthase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
